molecular formula C21H23N5O4 B2553379 methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 915926-90-8

methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Cat. No. B2553379
M. Wt: 409.446
InChI Key: LRRONDUGQYFWHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, is a structurally complex molecule that appears to be related to the class of imidazo[2,1-f]purinones. These compounds are known for their biological activity, particularly in the context of medicinal chemistry. The papers provided discuss various aspects of similar compounds, including their synthesis, biological evaluation, and potential applications in drug discovery.

Synthesis Analysis

The synthesis of related imidazole and purine derivatives has been described in the literature. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates with potent inhibitory activity was reported, indicating the potential for the synthesis of complex molecules with significant biological activity . Additionally, a convenient synthesis route for new heterocycles, such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones, has been described, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purinones is characterized by a fused tricyclic system that includes an imidazole ring. This core structure is known to interact with various biological targets, such as the A(3) adenosine receptor, as indicated by structure-activity relationship (SAR) studies . The presence of substituents at the 1-, 3-, and 8-positions on the purine core can significantly affect the potency and selectivity of these compounds, as well as their hydrophilicity, which is crucial for their biological activity .

Chemical Reactions Analysis

The chemical reactivity of imidazole and purine derivatives can be quite diverse. For example, the synthesis of 13-aryl-12H-benzo[f]indeno[1,2-b]quinoline-12-one derivatives via a one-pot condensation reaction catalyzed by a Brønsted ionic liquid demonstrates the potential for complex chemical transformations involving imidazole derivatives . Furthermore, the transformation of methyl (E)-2-[(benzyloxycarbonyl)amino]-3-cyanopropenoate into derivatives of pyrrole, imidazole-2,4-dione, and other heterocycles showcases the versatility of reactions that can be performed with these types of compounds .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate are not detailed in the provided papers, the properties of similar compounds can be inferred. Imidazole derivatives are generally known for their stability and potential as catalysts, as well as their ability to form hydrogen bonds, which can be important for their biological activity . The physical properties such as solubility, melting point, and stability under various conditions are critical for the practical application of these compounds in a biological context.

Scientific Research Applications

Convenient Synthesis Approaches Research into the synthesis of tricyclic purine derivatives, including those related to methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, has been pivotal in developing new heterocycles with potential applications in various scientific fields. Shimada et al. (1993) described a method for synthesizing new heterocycles such as 7,8-dihydro-1H-imidazo[2,1-i]purin-5(4H)-ones and 5,6-dihydro-1H-imidazo[2,1-b]purin-9(8H)-ones, which are structurally related to the compound of interest. This synthesis was achieved by treating certain purin-2(3H)-ones with aminoalcohol followed by dehydrative cyclization, demonstrating the versatility and potential for creating structurally related compounds with diverse applications (Shimada, Kuroda, & Suzuki, 1993).

Solid-Phase Synthesis for Library Generation Karskela and Lönnberg (2006) advanced the methodology for the solid-supported synthesis of N,N-disubstituted (3H-imidazo[2,1-i]purin-7-yl)methyl amines. Their approach, involving the immobilization of commercially available purine derivatives and subsequent chemical transformations, highlights the potential for generating libraries of compounds structurally related to methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate for various scientific research applications (Karskela & Lönnberg, 2006).

Heterocyclic β-Enamino Esters Synthesis The work by Huang and Wamhoff (1984) on the addition and cyclization reaction of furanones with methyl propiolate, leading to imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines, illustrates a broader context of chemical reactions that could potentially be applied to synthesize derivatives of the target compound. Their research provides insight into the synthesis of complex heterocyclic structures, which could be relevant for generating analogs of methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate with specific biological or chemical properties (Huang & Wamhoff, 1984).

Reactive Imidazole Intermediates in Synthesis Olsson et al. (2014) demonstrated the synthesis and isolation of reactive imidazole intermediates on a large scale, which were then utilized to generate a library of functional cyclic carbonates. This research underscores the importance of imidazole intermediates in synthesizing structurally and functionally diverse compounds. Such methodologies could be adapted to synthesize and modify compounds related to methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate, potentially leading to new materials with applications in biomedical research (Olsson et al., 2014).

properties

IUPAC Name

methyl 3-(6-benzyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-13-14(2)26-17-18(22-20(26)25(13)12-15-8-6-5-7-9-15)23(3)21(29)24(19(17)28)11-10-16(27)30-4/h5-9H,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRONDUGQYFWHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC4=CC=CC=C4)N(C(=O)N(C3=O)CCC(=O)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(8-benzyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.